Dual Benzoxazole–Benzothiazole Architecture: Structural Differentiation from Single-Heterocycle Analogs
The target compound is the only commercially listed molecule (as of search date) that combines a benzo[d]oxazol-2-ylthio donor unit and a benzo[d]thiazol-2-yloxy acceptor unit connected through a 1,3-disubstituted azetidine core . The closest commercially available single-heterocycle comparator, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1286714-32-6), replaces the benzothiazole-oxy group with a 3-methyl-1,2,4-oxadiazole, reducing the heteroatom count (N+O+S) from 8 to 7 and eliminating the benzothiazole sulfur atom . This structural substitution alters hydrogen-bond acceptor capacity, π-stacking surface area, and lipophilic character in a manner that precludes direct activity extrapolation between the two compounds. In published benzoxazole/benzothiazole hybrid series, the presence or absence of the second heterocycle has been shown to modulate anticancer IC₅₀ values by greater than 5-fold across multiple cell lines [1].
| Evidence Dimension | Molecular architecture — number of distinct heterocyclic systems |
|---|---|
| Target Compound Data | Three heterocyclic systems: benzo[d]oxazole + benzo[d]thiazole + azetidine (8 heteroatoms: N₃O₃S₂) |
| Comparator Or Baseline | 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1286714-32-6): oxadiazole replaces benzothiazole (7 heteroatoms, no thiazole sulfur); N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03): no benzothiazole, no azetidine |
| Quantified Difference | Presence vs. absence of benzothiazole-2-yloxy unit; ≥5-fold IC₅₀ variation observed between single-heterocycle and dual-heterocycle congeners in published benzoxazole/benzothiazole VEGFR-2 series [1] |
| Conditions | Structural comparison based on chemical database entries; activity range inferred from El-Helby et al. (2019) VEGFR-2 series where IC₅₀ HCT-116 ranged from 5.76 to >50 µM across analogs |
Why This Matters
The dual-heterocycle architecture provides a unique 3D pharmacophore that cannot be recapitulated by single-heterocycle analogs, making this compound a non-fungible chemical probe for target engagement studies requiring simultaneous benzoxazole and benzothiazole presentation.
- [1] El-Helby, A. A., Sakr, H., Eissa, I. H., Al-Karmalawy, A. A., & El-Adl, K. (2019). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Archiv der Pharmazie, 352(12), 1900178. View Source
